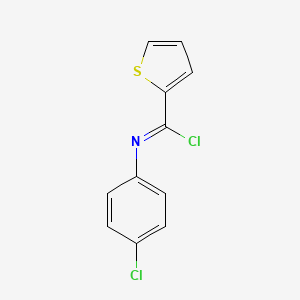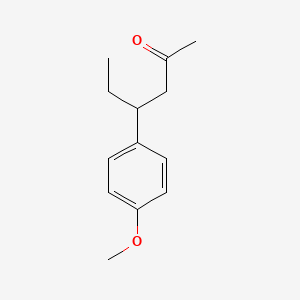
4-(4-Methoxyphenyl)hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)hexan-2-one is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by a methoxyphenyl group attached to a hexan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)hexan-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where p-anisaldehyde (4-methoxybenzaldehyde) reacts with hexan-2-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Claisen-Schmidt condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxyphenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxyphenyl)hexan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)hexan-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The methoxy group and ketone functionality play crucial roles in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)butan-2-one: Similar structure but with a shorter carbon chain.
4-(4-Methoxyphenyl)pentan-2-one: Similar structure with a different carbon chain length.
4-(4-Methoxyphenyl)hexan-3-one: Positional isomer with the ketone group at a different position.
Uniqueness
Its methoxy group also contributes to its distinct aromatic properties and interactions in various chemical reactions .
Eigenschaften
CAS-Nummer |
652994-11-1 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)hexan-2-one |
InChI |
InChI=1S/C13H18O2/c1-4-11(9-10(2)14)12-5-7-13(15-3)8-6-12/h5-8,11H,4,9H2,1-3H3 |
InChI-Schlüssel |
VPPTXXFJQLZBCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)C)C1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
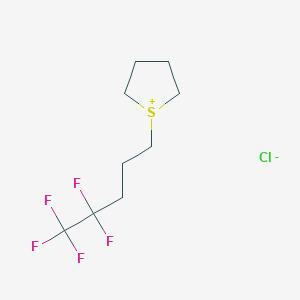
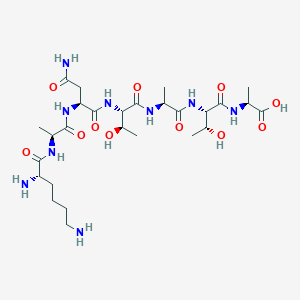
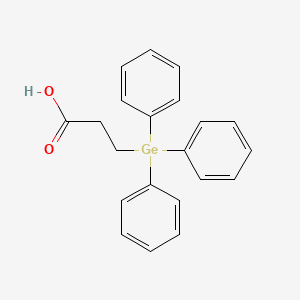
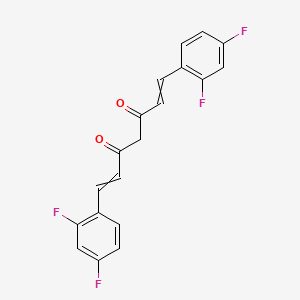
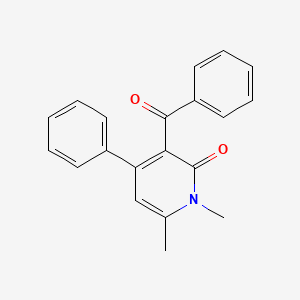
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)
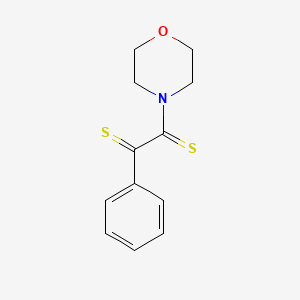
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12540796.png)

![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
